Dichloro(norbornadiene)platinum(II)

Description

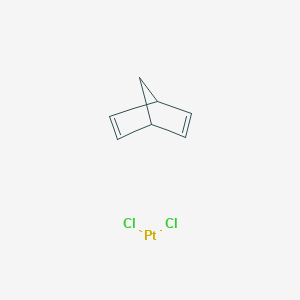

Structure

3D Structure of Parent

Properties

IUPAC Name |

bicyclo[2.2.1]hepta-2,5-diene;dichloroplatinum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8.2ClH.Pt/c1-2-7-4-3-6(1)5-7;;;/h1-4,6-7H,5H2;2*1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGLNRVTDUMGOQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C=C2.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12152-26-0 | |

| Record name | [(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]dichloroplatinum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and properties of dichloro(norbornadiene)platinum(II)

An In-Depth Technical Guide to Dichloro(norbornadiene)platinum(II): Synthesis, Properties, and Applications

Introduction

Dichloro(norbornadiene)platinum(II), with the chemical formula C₇H₈Cl₂Pt, is a pivotal organometallic coordination complex that has garnered significant attention within the scientific community.[1] As a stable, air-tolerant solid, it serves as a versatile and crucial starting material for the synthesis of a wide array of other platinum(II) and platinum(0) complexes. Its unique structural and electronic properties, stemming from the strained bicyclic norbornadiene (nbd) ligand, make it an invaluable tool for researchers in catalysis, medicinal chemistry, and materials science.[1]

This guide provides a comprehensive overview of the synthesis, structural characterization, chemical properties, and key applications of dichloro(norbornadiene)platinum(II), offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

Synthesis: A Self-Validating Protocol

The most common and reliable synthesis of dichloro(norbornadiene)platinum(II) involves the direct reaction of a soluble platinum(II) salt, typically potassium tetrachloroplatinate(II) (K₂PtCl₄), with the diolefin ligand, norbornadiene.[1] K₂PtCl₄ is an ideal precursor as it is a commercially available, reddish-orange salt that is appreciably soluble in water, providing a convenient source of the square planar [PtCl₄]²⁻ anion.[2]

The underlying principle of the synthesis is a ligand substitution reaction where the chelating norbornadiene displaces two chloride ions from the platinum coordination sphere. The choice of a diolefin like norbornadiene is critical; its two double bonds are geometrically pre-organized to coordinate to the metal center, forming a stable chelate ring. This chelate effect provides a strong thermodynamic driving force for the reaction.

Experimental Protocol: Synthesis of PtCl₂(nbd)

This protocol is designed to be self-validating, with clear checkpoints and expected observations.

Materials:

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

Norbornadiene (bicyclo[2.2.1]hepta-2,5-diene)

-

Ethanol (95% or absolute)

-

Deionized Water

-

Diethyl ether

Procedure:

-

Preparation of the Platinum Precursor Solution: In a 100 mL round-bottom flask, dissolve 1.0 g of potassium tetrachloroplatinate(II) (K₂PtCl₄) in 20 mL of deionized water. Gentle warming (to ~40-50°C) may be applied to facilitate dissolution, resulting in a clear, reddish-orange solution.[3]

-

Reaction Initiation: To the aqueous K₂PtCl₄ solution, add 20 mL of ethanol.

-

Ligand Addition: While stirring the solution vigorously, add 0.5 mL of norbornadiene dropwise. The causality for vigorous stirring is to maximize the interfacial area between the aqueous platinum salt solution and the largely organic norbornadiene, promoting an efficient reaction.

-

Precipitation and Reaction Completion: Almost immediately upon addition of norbornadiene, a fine, off-white to pale yellow precipitate of dichloro(norbornadiene)platinum(II) will begin to form. Continue stirring the suspension at room temperature for a minimum of 2 hours to ensure the reaction goes to completion.

-

Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Purification: Wash the collected solid sequentially with several small portions of water (to remove any unreacted K₂PtCl₄ and KCl byproduct), followed by ethanol, and finally a small amount of diethyl ether (to facilitate drying). The washing steps are critical for obtaining a pure product.

-

Drying: Dry the purified white solid under vacuum or in a desiccator. The expected yield is typically high, often exceeding 85%. The final product should be a stable, white crystalline solid.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of dichloro(norbornadiene)platinum(II).

Structural Properties and Characterization

The unique reactivity and utility of PtCl₂(nbd) are direct consequences of its molecular structure. X-ray crystallography has provided definitive insights into its solid-state geometry.[5]

Crystal Structure and Molecular Geometry

Single-crystal X-ray diffraction analysis reveals that dichloro(norbornadiene)platinum(II) adopts a pseudo-square planar coordination geometry around the central platinum atom.[1][5] The coordination sphere is comprised of two chloride ligands and the two carbon-carbon double bonds of the norbornadiene ligand.[1]

A key structural feature is the Pt-C bond lengths, which are notably shorter than those found in the closely related and widely used complex, dichloro(cyclooctadiene)platinum(II).[5][6] This shortening is attributed to the increased strain in the bicyclic norbornadiene framework, which influences the orbital interactions between the olefin and the platinum center.

Caption: Molecular structure of dichloro(norbornadiene)platinum(II).

Spectroscopic Data

Spectroscopic techniques are essential for confirming the identity and purity of the synthesized complex.

-

¹H NMR Spectroscopy: In a suitable solvent like CDCl₃, the proton NMR spectrum shows characteristic signals for the coordinated norbornadiene ligand. The olefinic protons appear as a single resonance, often with satellite peaks due to coupling with the ¹⁹⁵Pt isotope (I=1/2, 33.8% natural abundance). This "platinum satellite" splitting is a definitive diagnostic tool for confirming coordination to the platinum center.

-

Infrared (IR) Spectroscopy: The IR spectrum provides evidence of alkene coordination. The C=C stretching vibration of the norbornadiene ligand in the complex appears at a lower frequency compared to free, uncoordinated norbornadiene. This shift is a classic indicator of metal-alkene back-bonding, where electron density from a platinum d-orbital is donated into the π* antibonding orbital of the C=C bond, weakening it and lowering its vibrational frequency.

Summary of Key Properties

| Property | Value/Description | Source |

| Molecular Formula | C₇H₈Cl₂Pt | [1][7] |

| Molecular Weight | ~358.1 g/mol | [4][7] |

| Appearance | White to off-white crystalline solid | [4] |

| Coordination Geometry | Pseudo-square planar | [1][5] |

| Melting Point | 186-218 °C (with decomposition) | [4] |

| Key IR Feature | Lowered C=C stretching frequency vs. free ligand | |

| Key NMR Feature | ¹⁹⁵Pt satellites on ligand proton signals | |

| Solubility | Sparingly soluble in many common organic solvents | |

| Storage | Store at 2-8°C | [4] |

Chemical Properties and Reactivity

The utility of dichloro(norbornadiene)platinum(II) stems from its well-defined reactivity, primarily centered around ligand substitution.

-

Precursor for Other Complexes: Both the chloride and norbornadiene ligands can be readily displaced. This makes PtCl₂(nbd) an excellent starting point for synthesizing a vast range of platinum complexes. For example, reaction with other nucleophiles can replace the chloride ligands, while stronger-binding ligands can displace the norbornadiene.[1][6]

-

Catalytic Applications: The complex is a precursor for active catalysts in various organic transformations.[1] It is particularly noted for its use in hydrogenation and hydrosilylation reactions.[1][8] In many of these processes, the Pt(II) center is reduced in situ to a catalytically active Pt(0) species. The norbornadiene ligand can stabilize platinum nanoparticles, enhancing catalyst longevity in certain applications.[1]

-

Mechanistic Studies: Due to its stability and well-defined structure, PtCl₂(nbd) serves as a model complex for fundamental studies of reaction mechanisms. This includes investigating the electrophilic activation of alkenes towards nucleophilic attack, a cornerstone of organometallic chemistry with relevance to processes like the Wacker oxidation.[1][9]

Conclusion

Dichloro(norbornadiene)platinum(II) is more than just a stable coordination compound; it is a gateway to a rich field of platinum chemistry. Its straightforward, high-yield synthesis and well-characterized structure make it an accessible and reliable starting material. The compound's reactivity allows for the rational design of new platinum complexes, while its role as a catalyst precursor continues to find application in synthesizing valuable organic molecules. For researchers in organometallics, catalysis, and medicinal chemistry, a thorough understanding of the synthesis and properties of PtCl₂(nbd) is an essential component of their scientific toolkit.

References

-

Michigan State University Department of Chemistry. Experiment 4: Synthesis of the Anticancer Drug, Cisplatin. Available from: [Link]

-

Wikipedia. Potassium tetrachloroplatinate. Available from: [Link]

-

Butikofer, J. L., Kalberer, E. W., Schuster, W. C., & Roddick, D. M. (2004). Dichloro(norbornadiene)platinum(II): a comparison with dichloro(cyclooctadiene)platinum(II). Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 7), m353–m354. Available from: [Link]

-

ResearchGate. Dichloro(norbornadiene)platinum(II): a comparison with dichloro(cyclooctadiene)platinum(II) | Request PDF. Available from: [Link]

-

PubChem. Dichloro(norbornadiene)platinum(II) | C7H8Cl2Pt | CID 15579382. Available from: [Link]

-

Widenhoefer, R. A., & Bender, C. F. (2008). Electrophilic Activation of Alkenes by Platinum(II): So Much More Than a Slow Version of Palladium(II). Angewandte Chemie International Edition, 47(32), 5950-5952. Available from: [Link]

-

Girolami, G. S., et al. (2021). Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Organometallics, 40(21), 3629-3642. Available from: [Link]

Sources

- 1. Buy Dichloro(norbornadiene)platinum(II) | 12152-26-0 [smolecule.com]

- 2. Potassium tetrachloroplatinate - Wikipedia [en.wikipedia.org]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. Dichloro(norbornadiene)platinum(II) 97 12152-26-0 [sigmaaldrich.com]

- 5. Dichloro(norbornadiene)platinum(II): a comparison with dichloro(cyclooctadiene)platinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]

- 9. uwindsor.ca [uwindsor.ca]

An In-Depth Technical Guide to the Synthesis of Dichloro(norbornadiene)platinum(II)

Abstract

This technical guide provides a comprehensive overview of the synthesis of dichloro(norbornadiene)platinum(II), [PtCl₂(nbd)], a pivotal precursor in organometallic chemistry and catalysis. Addressed to researchers, chemists, and professionals in drug development, this document elucidates the core mechanistic principles, provides a field-proven experimental protocol, and details the essential characterization data for this significant platinum(II) olefin complex. Our focus is on the causality behind the synthetic strategy, ensuring a deep understanding of the process beyond a mere recitation of steps.

Introduction: The Significance of [PtCl₂(nbd)]

Dichloro(norbornadiene)platinum(II) is a stable, crystalline, 16-electron platinum(II) complex that serves as a cornerstone in the synthesis of a vast array of other platinum compounds. Its utility stems from the moderate lability of the norbornadiene (nbd) ligand, a bicyclic diene, which can be readily displaced by other ligands such as phosphines, amines, and other olefins.[1] This property makes [PtCl₂(nbd)] an invaluable starting material for creating novel platinum catalysts, materials, and potential therapeutic agents.[1]

The complex itself is an effective catalyst precursor for reactions like hydrogenations and hydrosilylations.[1] The pseudo-square planar geometry and the electronic properties of the platinum center are key to its reactivity and function.[1][2] Understanding its synthesis is fundamental for any researcher working in platinum chemistry.

Theoretical Framework and Core Mechanism

The synthesis of [PtCl₂(nbd)] is a classic example of a ligand substitution reaction at a square planar d⁸ metal center. The process commences with potassium tetrachloroplatinate(II) (K₂[PtCl₄]), a water-soluble and readily available platinum(II) salt.

The Starting Material: K₂[PtCl₄]

Potassium tetrachloroplatinate(II) consists of potassium cations and the square planar dianion [PtCl₄]²⁻. In solution, this anion is the reactive species. The four chloride ligands are subject to substitution by incoming ligands (nucleophiles).

The Ligand Substitution Pathway

The reaction proceeds via a stepwise displacement of two chloride ligands by the bidentate norbornadiene ligand.

Overall Reaction: K₂[PtCl₄] + C₇H₈ → [PtCl₂(C₇H₈)] + 2 KCl

The mechanism can be visualized as a two-step associative process, which is typical for square planar complexes:

-

First Coordination: One of the double bonds of the norbornadiene molecule attacks the platinum center, forming a five-coordinate intermediate. This is followed by the rapid expulsion of one chloride ligand to form the intermediate anion [PtCl₃(nbd)]⁻.

-

Chelation and Ring Closure: The second double bond of the now-coordinated norbornadiene ligand displaces another chloride ion. This intramolecular step is entropically favored and results in the formation of the neutral, stable chelate complex, [PtCl₂(nbd)], which is sparingly soluble in the reaction medium and precipitates.

The Role of the Solvent System

The choice of solvent is critical for both reactivity and product isolation. A mixed solvent system, typically aqueous ethanol or isopropanol, is employed for several reasons:

-

Solubility of Reactants: Water is required to dissolve the ionic starting material, K₂[PtCl₄].

-

Miscibility and Ligand Dissolution: An alcohol is used as a co-solvent to dissolve the organic norbornadiene ligand, ensuring it is available in the reaction phase.

-

Product Precipitation: The final product, [PtCl₂(nbd)], has low solubility in this mixed aqueous-organic medium. This insolubility drives the reaction forward according to Le Châtelier's principle and simplifies isolation, as the product conveniently precipitates from the solution upon formation.

The following diagram illustrates the logical flow of the synthesis mechanism.

Caption: Reaction mechanism for [PtCl₂(nbd)] synthesis.

Field-Proven Experimental Protocol

This protocol is a robust, self-validating system designed for high yield and purity. Adherence to these steps is critical for success.

Materials and Reagents

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Norbornadiene (bicyclo[2.2.1]hepta-2,5-diene)

-

Isopropanol (or 95% Ethanol)

-

Deionized Water

-

Diethyl ether

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

-

Dissolution of Platinum Salt: In the round-bottom flask, dissolve 1.0 g of K₂[PtCl₄] in 20 mL of deionized water. The solution will be a clear, deep red-orange. Gentle warming may be applied to facilitate dissolution.

-

Addition of Co-Solvent: To the aqueous platinum solution, add 25 mL of isopropanol.

-

Addition of Norbornadiene: While stirring the platinum solution, add 0.5 mL of norbornadiene dropwise.

-

Reaction: Heat the mixture to a gentle reflux (approximately 60-70 °C) with continuous stirring for 30-45 minutes. A voluminous, fine yellow precipitate will form as the reaction progresses. The supernatant liquid will gradually become paler.

-

Cooling and Isolation: After the heating period, cool the reaction mixture to room temperature, and then further cool it in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the yellow solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid sequentially with:

-

Two portions of cold deionized water (10 mL each) to remove unreacted K₂[PtCl₄] and KCl byproduct.

-

Two portions of cold isopropanol (10 mL each).

-

Two portions of diethyl ether (10 mL each) to remove residual water and solvent, facilitating drying.

-

-

Drying: Dry the product in a vacuum desiccator to a constant weight. A typical yield is 80-90%.

Product Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized [PtCl₂(nbd)].

Physical Properties

-

Appearance: Fine yellow crystalline solid

-

Molecular Formula: C₇H₈Cl₂Pt

-

Molecular Weight: 358.12 g/mol

Spectroscopic Data

The coordination of norbornadiene to the platinum center induces characteristic shifts in its NMR and IR spectra compared to the free ligand.

| Parameter | Reactant: Norbornadiene (Free Ligand) | Product: [PtCl₂(nbd)] | Rationale for Change |

| ¹H NMR (δ, ppm) | ~6.8 (olefinic C=C-H ) | ~5.6 (olefinic C=C-H ) | Shielding of olefinic protons due to π-backbonding from the platinum d-orbitals into the π* orbitals of the double bond. |

| ~3.6 (bridgehead C-H ) | ~4.0 (bridgehead C-H ) | Deshielding due to changes in geometry and electronic environment upon coordination. | |

| ~1.4 (methylene -CH ₂-) | ~1.6 (methylene -CH ₂-) | Minor shift due to overall change in the molecule's electronic structure. | |

| ¹³C NMR (δ, ppm) | ~143 (olefinic C =C) | ~95 (olefinic C =C) | Significant shielding of the olefinic carbons upon coordination to the electron-rich Pt(II) center. This is a hallmark of platinum-olefin complex formation. |

| ~49 (bridgehead C -H) | ~72 (bridgehead C -H) | Deshielding effect upon complexation. | |

| ~75 (methylene -C H₂-) | ~44 (methylene -C H₂-) | Shielding effect. | |

| IR (cm⁻¹) | ~1570 (ν C=C) | ~1440 (ν C=C) | The C=C bond is weakened upon coordination to platinum due to the aforementioned π-backbonding, resulting in a lower stretching frequency. |

Note: Exact NMR shifts can vary slightly depending on the solvent used for analysis.

Safety and Handling

-

Platinum Salts: Platinum compounds, including K₂[PtCl₄], are sensitizing agents and can cause allergic reactions. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Norbornadiene: Norbornadiene is a flammable liquid with an unpleasant odor. Avoid inhalation and contact with skin.

-

Solvents: Isopropanol and diethyl ether are flammable. Ensure no ignition sources are present during their use.

Conclusion

The synthesis of dichloro(norbornadiene)platinum(II) from potassium tetrachloroplatinate(II) is a fundamental and reliable procedure in inorganic chemistry. By understanding the principles of ligand substitution, the role of the solvent system, and the expected characterization data, researchers can confidently prepare this versatile precursor for a wide range of applications in catalysis and materials science. The protocol described herein is designed for reproducibility and high purity, providing a solid foundation for subsequent synthetic endeavors.

References

-

Butikofer, J. L., Kalberer, E. W., Schuster, W. C., & Roddick, D. M. (2004). Dichloro(norbornadiene)platinum(II): a comparison with dichloro(cyclooctadiene)platinum(II). Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 7), m353–m354. Available at: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of Dichloro(norbornadiene)platinum(II)

Prepared by: Gemini, Senior Application Scientist

Abstract

Dichloro(norbornadiene)platinum(II), [PtCl₂(nbd)], is a cornerstone organometallic complex, widely utilized as a precursor in the synthesis of other platinum(II) and platinum(0) compounds, and as a catalyst in various organic transformations. Its stability, reactivity, and catalytic efficacy are intrinsically linked to its electronic and molecular structure. A comprehensive understanding of this structure is therefore paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize [PtCl₂(nbd)], integrating foundational principles with field-proven insights. We will explore how Nuclear Magnetic Resonance (NMR), Vibrational (Infrared and Raman), and X-ray Crystallographic data are acquired, interpreted, and synergistically employed to provide an unambiguous structural elucidation of this pivotal platinum complex.

Introduction to Dichloro(norbornadiene)platinum(II)

Dichloro(norbornadiene)platinum(II) is a yellow, air-stable, crystalline solid. It belongs to the class of square planar d⁸ transition metal complexes. The norbornadiene (bicyclo[2.2.1]hepta-2,5-diene) ligand is a chelating diolefin that binds to the platinum(II) center through its two carbon-carbon double bonds. This coordination is a classic example of the Dewar-Chatt-Duncanson model, involving σ-donation from the filled π-orbitals of the olefin to empty d-orbitals on the platinum, and π-back-donation from filled platinum d-orbitals to the empty π*-antibonding orbitals of the olefin. This electronic interaction is fundamental to the stability of the complex and significantly influences its spectroscopic signatures. The lability of the norbornadiene ligand makes [PtCl₂(nbd)] an excellent starting material for synthesizing a diverse range of platinum complexes through ligand substitution reactions.

Molecular Structure and Bonding: Insights from X-ray Crystallography

The definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. For [PtCl₂(nbd)], this technique provides incontrovertible evidence of its molecular geometry and key bonding parameters.

Analysis of the Crystal Structure

The crystal structure of [PtCl₂(nbd)] has been determined and reveals a pseudo-square planar coordination geometry around the central platinum atom[1][2]. The coordination sphere is defined by the two chlorine atoms and the midpoints of the two C=C bonds of the norbornadiene ligand.

This geometry is a direct consequence of the d⁸ electron configuration of the Pt(II) ion, which strongly favors a square planar arrangement to maximize ligand field stabilization energy. The norbornadiene ligand acts as a bidentate chelating agent, with its strained double bonds oriented cis to each other in the coordination plane. This cis arrangement of the chloro ligands is a critical structural feature confirmed by this method.

Table 1: Key Crystallographic Data for [PtCl₂(nbd)]

| Parameter | Value | Significance |

|---|---|---|

| Coordination Geometry | Pseudo-square planar | Characteristic of d⁸ Pt(II) complexes. |

| Cl–Pt–Cl bond angle | ~92.0° | Confirms the cis arrangement of the chloro ligands. |

| Pt–Cl bond length | ~2.32 Å | Typical for Pt(II)-Cl bonds. |

| Pt–C (olefin) bond length | ~2.23 Å | Evidence of strong coordination between platinum and the olefin. |

| C=C bond length | ~1.39 Å | Slightly elongated compared to free norbornadiene (~1.34 Å), indicating π-back-donation. |

Data sourced and adapted from Butikofer et al. (2004).[1][2]

The elongation of the C=C bond upon coordination is a crucial piece of evidence supporting the Dewar-Chatt-Duncanson model. The back-donation of electron density from platinum into the π* orbitals of the alkene weakens and lengthens the double bond.

Caption: Molecular structure of [PtCl₂(nbd)] with key atoms labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for characterizing the structure of molecules in solution. For [PtCl₂(nbd)], a multinuclear approach involving ¹H, ¹³C, and ¹⁹⁵Pt NMR provides a wealth of information about the ligand environment, symmetry, and the nature of the platinum-ligand bond.

The Power of ¹⁹⁵Pt Satellites

A key feature in the ¹H and ¹³C NMR spectra of platinum compounds is the presence of "satellite" peaks. Platinum has one NMR-active isotope with a non-zero spin (I=1/2), ¹⁹⁵Pt, which has a natural abundance of approximately 33.8%[3][4]. This means that in any sample, about one-third of the molecules will contain an NMR-active platinum nucleus. The protons and carbons bonded to this ¹⁹⁵Pt will couple to it, splitting their NMR signals into doublets. The remaining ~66% of molecules contain NMR-inactive platinum isotopes and thus show a central, unsplit peak (a singlet). The result is a characteristic pattern: a central singlet flanked by two smaller satellite peaks, with the integration ratio of the satellites to the central peak being approximately 1:4:1. The separation between these satellite peaks is the coupling constant, J, which provides direct evidence of a bond pathway between the platinum center and the observed nucleus.

¹H NMR Analysis

The ¹H NMR spectrum of [PtCl₂(nbd)] is highly informative. Due to the C₂ᵥ symmetry of the coordinated ligand, the spectrum is simpler than might be expected. We anticipate three primary signals corresponding to the olefinic, bridgehead, and methylene bridge protons.

Expertise in Interpretation: The most significant change relative to free norbornadiene is the upfield shift of the olefinic protons. In free norbornadiene, these protons resonate at ~6.8 ppm. Upon coordination to the electron-rich platinum center, shielding effects cause a significant shift to a higher field. Furthermore, the two-bond coupling to platinum (²J(¹⁹⁵Pt,¹H)) provides definitive proof of coordination.

Table 2: Expected ¹H NMR Data for [PtCl₂(nbd)]

| Proton Assignment | Expected δ (ppm) | Multiplicity | Expected ²J(¹⁹⁵Pt,¹H) (Hz) |

|---|---|---|---|

| Olefinic (C=CH ) | ~5.6 | t (with satellites) | ~65-70 |

| Bridgehead (H -C) | ~3.8 | s (with satellites) | Small or unresolved |

| Methylene (H ₂C) | ~1.5 | s (with satellites) | Small or unresolved |

Values are estimated based on data for similar Pt(II)-norbornadiene complexes. The two-bond Pt-H coupling is the most diagnostic feature.[4]

¹³C NMR Analysis

The ¹³C NMR spectrum provides complementary information. As with the proton spectrum, we expect three distinct signals for the three types of carbon atoms.

Expertise in Interpretation: Coordination to platinum dramatically affects the chemical shift of the olefinic carbons. The σ-donation and π-back-donation mechanism results in a significant upfield shift (increased shielding) compared to the free ligand (free nbd olefinic δ ≈ 143 ppm). The one-bond coupling constant, ¹J(¹⁹⁵Pt,¹³C), is a direct measure of the s-character of the Pt-C bond and is a powerful diagnostic tool. Its large magnitude is unambiguous proof of the direct electronic interaction between the carbon and the platinum nucleus.

Table 3: Expected ¹³C NMR Data for [PtCl₂(nbd)]

| Carbon Assignment | Expected δ (ppm) | Expected ¹J(¹⁹⁵Pt,¹³C) (Hz) |

|---|---|---|

| Olefinic (C =C) | ~95-105 | ~140-150 |

| Bridgehead (H-C ) | ~70-75 | Small or unresolved |

| Methylene (H₂C ) | ~45-50 | Small or unresolved |

Values are estimated based on trends observed in organoplatinum chemistry.[5][6]

¹⁹⁵Pt NMR Analysis

¹⁹⁵Pt NMR is exceptionally sensitive to the coordination environment of the platinum center[3][4][7]. The chemical shifts span an enormous range of over 13,000 ppm, making it possible to distinguish between subtly different platinum species[3].

Expertise in Interpretation: The chemical shift (δ) is highly dependent on the oxidation state and the nature of the directly coordinated ligands. For Pt(II) complexes of the type [PtCl₂(olefin)₂], the chemical shifts typically fall within the range of -2500 to -5000 ppm relative to the standard reference, Na₂PtCl₆[3][8]. The specific shift for [PtCl₂(nbd)] will be a unique fingerprint for this complex, sensitive to solvent and temperature. A single sharp resonance in this region would confirm the presence of a single, symmetrical platinum species in solution.

Table 4: Expected ¹⁹⁵Pt NMR Data for [PtCl₂(nbd)]

| Parameter | Expected Value |

|---|---|

| Chemical Shift (δ¹⁹⁵Pt) | ~ -4700 to -4900 ppm |

| Reference | Na₂PtCl₆ in D₂O |

Value is an estimate based on the typical range for Pt(II)-dichloro-diolefin complexes.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of [PtCl₂(nbd)] in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂) in a 5 mm NMR tube. The choice of solvent is critical; the complex must be sufficiently soluble and stable.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard single-pulse experiment. A sufficient number of scans (e.g., 16-64) should be averaged to achieve a good signal-to-noise ratio, which will make the ¹⁹⁵Pt satellites clearly visible.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C. The presence of the quaternary bridgehead carbons may necessitate a longer relaxation delay to ensure accurate integration, though quantitative ¹³C NMR is not standard.

-

-

¹⁹⁵Pt NMR Acquisition:

-

Tune and match the probe for the ¹⁹⁵Pt frequency.

-

Acquire a standard single-pulse experiment, often with proton decoupling. Due to the large chemical shift range, ensure the spectral width is set appropriately (e.g., >200 kHz).

-

-

Data Processing: Process all spectra using appropriate software. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹⁵Pt).

Vibrational Spectroscopy: Probing Molecular Bonds

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of molecular bonds. For [PtCl₂(nbd)], these methods are particularly useful for confirming the cis-geometry and observing the effect of coordination on the norbornadiene ligand.

Analysis of Infrared (IR) Spectrum

Expertise in Interpretation: The most diagnostic region in the far-IR spectrum is where the platinum-chlorine (Pt-Cl) stretching vibrations occur. For a cis-dichloro complex, group theory predicts two IR-active Pt-Cl stretches: a symmetric stretch (νₛ) and an antisymmetric stretch (νₐₛ). In contrast, a trans-dichloro complex would only show one IR-active antisymmetric stretch. The observation of two distinct bands in the 300-400 cm⁻¹ region is therefore powerful evidence for the cis configuration of [PtCl₂(nbd)][9].

Another key vibration is the C=C stretch of the norbornadiene ligand. In the free ligand, this appears around 1630-1650 cm⁻¹. Upon coordination, π-back-donation from the platinum weakens the double bond, causing this vibrational frequency to decrease, typically by 100-150 cm⁻¹.

Table 5: Key Expected IR Absorptions for [PtCl₂(nbd)]

| Vibrational Mode | Expected Frequency (cm⁻¹) | Significance |

|---|---|---|

| ν(C-H) olefinic | ~3060 | C-H stretch on a double bond. |

| ν(C=C) coordinated | ~1520 | Lowered frequency indicates π-back-donation. |

| νₐₛ(Pt-Cl) | ~360 | Antisymmetric stretch. |

| νₛ(Pt-Cl) | ~345 | Symmetric stretch. Observation of two bands confirms cis geometry. |

Frequencies are estimates based on data for analogous cis-dichloro(olefin)platinum(II) complexes.[9]

Analysis of Raman Spectrum

Raman spectroscopy provides complementary information. Symmetric vibrations often give rise to strong Raman signals. Therefore, the symmetric Pt-Cl stretch and the symmetric "ring breathing" modes of the norbornadiene ligand are expected to be prominent in the Raman spectrum. The technique is particularly useful for aqueous solutions, where water is a weak Raman scatterer but a strong IR absorber.

Caption: Workflow for the multi-technique characterization of [PtCl₂(nbd)].

Experimental Protocol: Vibrational Spectroscopy

-

IR Spectroscopy:

-

Sample Prep: For solid-state analysis, prepare a KBr pellet by grinding a small amount of [PtCl₂(nbd)] with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Place the sample in an FTIR spectrometer. Collect the spectrum over the desired range (e.g., 4000-200 cm⁻¹ to observe the Pt-Cl stretches). A background spectrum of the pure KBr pellet or empty ATR crystal should be collected and subtracted.

-

-

Raman Spectroscopy:

-

Sample Prep: Place a small amount of the crystalline solid into a glass capillary tube or onto a microscope slide.

-

Acquisition: Place the sample in a Raman spectrometer. Excite the sample with a monochromatic laser (e.g., 532 nm or 785 nm). Collect the scattered light and process it to generate the Raman spectrum. The laser power should be optimized to maximize signal without causing sample decomposition.

-

Summary and Conclusion

The comprehensive spectroscopic analysis of dichloro(norbornadiene)platinum(II) relies on the synergistic application of multiple techniques. X-ray crystallography provides a definitive solid-state structure, establishing the foundational pseudo-square planar geometry and cis-configuration. In solution, multinuclear NMR spectroscopy confirms this structure, revealing the symmetry of the ligand and providing direct evidence of Pt-C and Pt-H bonding through characteristic chemical shifts and ¹⁹⁵Pt coupling constants. Finally, vibrational spectroscopy corroborates the cis-geometry through the observation of two distinct Pt-Cl stretching modes and quantifies the electronic effect of coordination on the C=C bond strength. Together, these methods provide a complete and self-validating picture of the molecule, which is essential for understanding its reactivity and successfully employing it in synthesis and catalysis.

References

-

Wikipedia contributors. (2023). Platinum-195 nuclear magnetic resonance. Wikipedia, The Free Encyclopedia. [Link]

-

Koch, K. R., et al. (2007). 195Pt NMR chemical shift trend analysis as a method to assign new Pt(IV)-halohydroxo complexes. PubMed. [Link]

-

University of Sheffield. 195Pt Platinum NMR. [Link]

-

Kerrison, S. J., & Sadler, P. J. (1978). A 195Pt N.M.R. study of the solvolysis products of [PtCl6]2−. Semantic Scholar. [Link]

-

Mason, J. (2011). 195Pt NMR--theory and application. PubMed. [Link]

-

ResearchGate. (2016). 1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants. [Link]

-

Butikofer, J. L., et al. (2004). Dichloro(norbornadiene)platinum(II): a comparison with dichloro(cyclooctadiene)platinum(II). PubMed. [Link]

-

Theophanides, T. (1965). platinum(ii) complexes: infrared spectra in the 300–800 cm−1 region. ResearchGate. [Link]

-

ORBi. (2025). Electronic supplementary materials Mendeleev Commun., 2025, 35, 732–735. [Link]

-

Butikofer, J. L., et al. (2004). Dichloro(norbornadiene)platinum(II): a comparison with dichloro(cyclooctadiene)platinum(II). ResearchGate. [Link]

-

ResearchGate. (2016). Selected 13 C NMR chemical shifts (d in ppm) and coupling constants (J.... [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

ResearchGate. (2016). Calculation of 13C NMR Shifts of Atoms Directly Bound to Platinum. [Link]

-

YouTube. (2019). NMR Coupling Constants, Chemical Shift, and 13C NMR. [Link]

-

Thieme. (n.d.). 4. 13C NMR Spectroscopy. [Link]

Sources

- 1. Dichloro(norbornadiene)platinum(II): a comparison with dichloro(cyclooctadiene)platinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 4. (195Pt) Platinum NMR [chem.ch.huji.ac.il]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. 195Pt NMR chemical shift trend analysis as a method to assign new Pt(IV)-halohydroxo complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A 195Pt N.M.R. study of the solvolysis products of [PtCl6]2− | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

crystal structure determination of dichloro(norbornadiene)platinum(II)

An In-Depth Technical Guide to the Crystal Structure Determination of Dichloro(norbornadiene)platinum(II)

Authored by: Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive, in-depth exploration of the essential methodologies for determining the crystal structure of dichloro(norbornadiene)platinum(II), an organometallic complex of significant interest in catalysis and medicinal chemistry. This document moves beyond a simple recitation of protocols to offer a scientifically grounded narrative on the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the title compound. By elucidating the causality behind experimental choices and adhering to principles of scientific integrity, this guide serves as a valuable resource for both seasoned researchers and those new to the field of organometallic crystallography. Detailed, field-proven protocols, data presentation, and workflow visualizations are included to ensure clarity and reproducibility.

Introduction: The Significance of Dichloro(norbornadiene)platinum(II)

Dichloro(norbornadiene)platinum(II), [PtCl₂(C₇H₈)], is a well-established and versatile platinum(II) complex. Its utility spans a range of applications, from a precursor in the synthesis of other platinum compounds to a catalyst in various organic transformations.[1] The rigid, bicyclic norbornadiene ligand imparts unique steric and electronic properties to the complex, influencing its reactivity and stability.

A definitive understanding of the three-dimensional atomic arrangement of [PtCl₂(C₇H₈)] is paramount.[2] The precise bond lengths, bond angles, and coordination geometry, all revealed through X-ray crystallography, provide invaluable insights into its chemical behavior. This structural data is foundational for structure-activity relationship (SAR) studies in drug design and for elucidating reaction mechanisms in catalysis. The coordination sphere of the platinum atom in this complex is known to be pseudo-square planar.[3]

This guide will provide a detailed walkthrough of the entire process of crystal structure determination, from the synthesis of the compound to the final analysis of the crystallographic data.

Synthesis and Crystallization: From Reagents to Diffraction-Quality Crystals

The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. This phase is often the most challenging, as the quality of the crystals directly dictates the success and resolution of the X-ray diffraction experiment.

Synthesis of Dichloro(norbornadiene)platinum(II)

A traditional and reliable method for the synthesis of dichloro(norbornadiene)platinum(II) involves the reaction of chloroplatinic acid with norbornadiene in a suitable solvent.[1] This procedure is an adaptation of the method originally described by Kharasch and Ashford.[1]

Experimental Protocol: Synthesis

Materials:

-

Hydrated chloroplatinic acid (H₂PtCl₆·xH₂O)

-

Glacial acetic acid

-

Norbornadiene (2,5-norbornadiene)

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydrated chloroplatinic acid in glacial acetic acid.

-

Heat the solution to approximately 75°C with constant stirring.[1]

-

Slowly add norbornadiene to the heated solution. A color change should be observed as the platinum is reduced from the +4 to the +2 oxidation state.[1]

-

Maintain the reaction mixture at 75°C for 2-3 hours to ensure the reaction goes to completion.

-

Allow the solution to cool to room temperature.

-

Slowly add deionized water to the cooled solution to precipitate the crude product.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid sequentially with deionized water and then with small portions of cold ethanol to remove any unreacted starting materials and byproducts.

-

Dry the purified product under vacuum.

Crystallization

The growth of single crystals suitable for X-ray diffraction is a critical and often empirical step. The goal is to achieve a state of supersaturation from which the compound slowly precipitates in an ordered crystalline lattice. For organometallic compounds like dichloro(norbornadiene)platinum(II), which can be sensitive to air and moisture, careful handling is necessary.[2]

Experimental Protocol: Crystallization

General Considerations:

-

Purity: The starting material should be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

-

Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[4] If the compound is too soluble, achieving supersaturation will be difficult. If it is nearly insoluble, it will be challenging to dissolve enough material.

-

Slow Cooling/Evaporation: Rapid changes in temperature or solvent concentration will lead to the formation of small, poorly ordered crystals or an amorphous precipitate.

Recommended Crystallization Techniques:

-

Slow Evaporation:

-

Dissolve the purified dichloro(norbornadiene)platinum(II) in a suitable solvent (e.g., dichloromethane or a mixture of dichloromethane and a less polar solvent like hexane) to create a nearly saturated solution.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

-

-

Vapor Diffusion:

-

Dissolve the compound in a minimal amount of a relatively non-volatile "good" solvent (e.g., dichloromethane).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a "poor" solvent in which the compound is insoluble but which is miscible with the "good" solvent (e.g., hexane).

-

Over time, the "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and promoting the growth of crystals.

-

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[2] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Workflow: X-ray Diffraction

The overall workflow for the is depicted in the following diagram:

Caption: Workflow for the Crystal Structure Determination of [PtCl₂(C₇H₈)].

Step-by-Step Methodology:

-

Crystal Selection and Mounting:

-

A suitable single crystal (typically 0.1-0.4 mm in size, transparent, and free of defects) is selected under a polarizing microscope.

-

The crystal is mounted on a goniometer head, often using a cryoprotectant to prevent damage from the X-ray beam and the low temperatures used during data collection.

-

-

Data Collection:

-

The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

-

A monochromatic X-ray beam is directed at the crystal.

-

The crystal is rotated, and a series of diffraction images are collected at different orientations. Each diffraction spot (reflection) contains information about the electron density within the crystal.

-

-

Data Processing and Reduction:

-

The collected diffraction images are processed to determine the intensity and position of each reflection.

-

The data is corrected for various experimental factors (e.g., Lorentz and polarization effects).

-

The unit cell parameters and the crystal's Bravais lattice are determined.

-

-

Structure Solution:

-

The "phase problem" is solved to obtain an initial electron density map. For small molecules like dichloro(norbornadiene)platinum(II), direct methods are typically employed.

-

From the initial electron density map, the positions of the heavier atoms (in this case, platinum) can usually be identified.

-

-

Structure Refinement:

-

The initial atomic model is refined against the experimental diffraction data using a least-squares method.

-

The positions and displacement parameters of all non-hydrogen atoms are refined. Hydrogen atoms are often placed in calculated positions.

-

The refinement process continues until the calculated diffraction pattern from the model closely matches the experimentally observed pattern.

-

-

Structure Validation:

-

The final refined structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness.

-

The final structural data is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD).

-

Crystallographic Data for Dichloro(norbornadiene)platinum(II)

The crystal structure of dichloro(norbornadiene)platinum(II) has been determined and reported. The compound crystallizes in the monoclinic space group C2/c.[3] Key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₇H₈Cl₂Pt |

| Formula Weight | 358.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | Value to be obtained from CCDC |

| b (Å) | Value to be obtained from CCDC |

| c (Å) | Value to be obtained from CCDC |

| α (°) | 90 |

| β (°) | Value to be obtained from CCDC |

| γ (°) | 90 |

| Volume (ų) | Value to be obtained from CCDC |

| Z | Value to be obtained from CCDC |

| Temperature (K) | Typically 100 or 293 |

| Radiation | e.g., Mo Kα (λ = 0.71073 Å) |

| R-factor | Value indicating the goodness of fit |

Note: Specific unit cell dimensions and other refined parameters should be sourced directly from the relevant publication or the Cambridge Structural Database (CSD) for the highest accuracy.

Conclusion

The determination of the crystal structure of dichloro(norbornadiene)platinum(II) is a multi-step process that requires careful execution of synthesis, crystallization, and X-ray diffraction techniques. This guide has provided a detailed, scientifically-grounded framework for undertaking this endeavor. The resulting structural information is not merely an academic exercise; it is a critical component in the rational design of new catalysts and therapeutic agents, underscoring the profound impact of crystallography in advancing chemical and biomedical sciences.

References

-

PubChem. (n.d.). Dichloro(norbornadiene)platinum(II). National Center for Biotechnology Information. Retrieved from [Link]

-

Butikofer, J. L., Kalberer, E. W., Schuster, W. C., & Roddick, D. M. (2004). Dichloro(norbornadiene)platinum(II): a comparison with dichloro(cyclooctadiene)platinum(II). Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 7), m353–m354. Retrieved from [Link]

-

PubMed. (2000). Synthesis and reactivity of dichloroboryl complexes of platinum(II). National Center for Biotechnology Information. Retrieved from [Link]

-

MH Chem. (2022, May 24). Recrystallization- Organic Chemistry Lab- purification [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (2024, October 26). X-ray crystallography. Retrieved from [Link]

-

Iowa Research Online. (2022). CCDC 1958363: Experimental Crystal Structure Determination. University of Iowa. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of dichloro(1,5-cyclooctadiene) platinum (II).

-

SERC Carleton. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

University of Bristol. (2020, February 28). X-ray Diffraction Analysis of Organometallic Compounds with Catalytic Properties. Retrieved from [Link]

-

MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]

-

Research Explorer - The University of Manchester. (2014). CCDC 1037214: Experimental Crystal Structure Determination. Retrieved from [Link]

Sources

understanding the bonding in dichloro(norbornadiene)platinum(II)

An In-Depth Technical Guide to the Bonding in Dichloro(norbornadiene)platinum(II)

Abstract

Dichloro(norbornadiene)platinum(II), [Pt(NBD)Cl₂], is a cornerstone organometallic complex, serving not only as a versatile synthetic precursor but also as a fundamental model for understanding metal-olefin interactions. This guide provides a comprehensive technical analysis of the bonding within this molecule. We move beyond a cursory description to a detailed exploration grounded in experimental evidence from X-ray crystallography, vibrational spectroscopy, and multi-nuclear NMR spectroscopy. The narrative synthesizes this empirical data within the robust theoretical framework of the Dewar-Chatt-Duncanson model, elucidating the synergistic interplay of σ-donation and π-back-donation. Detailed experimental protocols are provided to serve as self-validating systems for researchers. This document is intended to be an authoritative resource, offering both foundational knowledge and field-proven insights into the electronic structure that dictates the reactivity and utility of this important platinum(II) complex.

Introduction: The Significance of a Seemingly Simple Olefin Complex

Since its initial synthesis, dichloro(norbornadiene)platinum(II) has been a subject of intense scientific interest. As a stable, easily handled d⁸ square planar complex, it provides an ideal platform for investigating the nature of the bond between a transition metal and an alkene.[1] Understanding this interaction is not merely an academic exercise; it is fundamental to the rational design of catalysts for a myriad of organic transformations, including hydrogenation and cycloaddition reactions, and informs research into potential therapeutic agents.[1][2]

The primary lens through which the Pt-NBD bond is understood is the Dewar-Chatt-Duncanson model . This model posits a synergistic bonding mechanism composed of two key components:

-

σ-Donation: The filled π-orbital of the alkene's C=C double bond donates electron density to an empty, suitably oriented d-orbital on the platinum(II) center.[3][4]

-

π-Back-donation: A filled d-orbital on the platinum atom donates electron density back into the empty π* (antibonding) orbital of the alkene.[3][4]

This guide will deconstruct this model, demonstrating how each component is substantiated by rigorous experimental data, thereby providing a holistic and validated understanding of the bonding in this pivotal complex.

Molecular Structure: An Experimental Foundation

The definitive molecular geometry of [Pt(NBD)Cl₂] has been established through single-crystal X-ray diffraction analysis.[5][6] The data reveal a pseudo-square planar coordination environment around the central platinum atom, which is characteristic of d⁸ metal complexes.[1] The two chloride ligands and the midpoints of the two C=C bonds of the chelating norbornadiene ligand define the corners of this plane.

This experimentally determined structure is the essential starting point for any meaningful discussion of bonding. It provides the precise atomic coordinates and bond distances that serve as the primary evidence for the electronic interactions at play.

The Dewar-Chatt-Duncanson Model: A Theoretical Framework

The synergistic nature of the bonding in [Pt(NBD)Cl₂] is elegantly captured by the Dewar-Chatt-Duncanson model. The forward donation from the olefin to the metal strengthens the Pt-C bond, while the back-donation from the metal to the olefin's antibonding orbital simultaneously strengthens the Pt-C bond and weakens the C=C bond.[7][8] This dual-component interaction is crucial for the stability of the complex. Theoretical studies using Density Functional Theory (DFT) have corroborated this model, quantifying the relative contributions of the donation and back-donation components to the overall binding energy.[9][10]

Caption: Orbital interactions in the Dewar-Chatt-Duncanson model.

Experimental Evidence for the Bonding Model

The validity of a theoretical model rests entirely on its ability to explain and predict experimental observations. The bonding in [Pt(NBD)Cl₂] is powerfully substantiated by a suite of analytical techniques.

Insights from X-ray Crystallography

High-resolution crystal structure data provide the most direct geometric evidence for the consequences of the Dewar-Chatt-Duncanson model.[11] Two key parameters are of interest: the Pt-C bond length and the olefinic C=C bond length.

-

Pt-C Bond Elongation: The back-donation of electron density into the olefin's π* orbital weakens the C=C bond, resulting in its elongation compared to free norbornadiene.

-

Pt-C Bond Distance: The Pt-C distances are shorter in [Pt(NBD)Cl₂] compared to the analogous dichloro(cyclooctadiene)platinum(II) complex, indicating a strong interaction.[5][6]

| Parameter | Free NBD (Calculated) | [Pt(NBD)Cl₂][5] | Implication |

| C=C Bond Length | ~1.34 Å | ~1.38 Å | Weakening of C=C bond due to π-back-donation. |

| Pt-C Bond Length | N/A | ~2.10 Å | Evidence of strong covalent interaction. |

Table 1: Comparison of key bond lengths derived from X-ray crystallography.

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy measures the vibrational frequencies of chemical bonds.[12] According to the Dewar-Chatt-Duncanson model, the population of the C=C π* antibonding orbital should decrease the C=C bond order.[3][4] This weakening of the bond is directly observed as a decrease (a red shift) in the C=C stretching frequency (ν(C=C)) in the IR spectrum of the complex compared to the free ligand.

-

Free Norbornadiene: ν(C=C) ≈ 1570 cm⁻¹

-

[Pt(NBD)Cl₂]: ν(C=C) ≈ 1525 cm⁻¹ (and a lower intensity band at ~1450 cm⁻¹)

This shift of approximately 45 cm⁻¹ to lower energy is a classic hallmark of metal-olefin complexation and provides strong evidence for significant π-back-donation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for probing the electronic environment of [Pt(NBD)Cl₂] in solution.[13] The presence of the magnetically active ¹⁹⁵Pt nucleus (I=1/2, 33.8% natural abundance) is particularly informative.[14]

-

¹H and ¹³C Chemical Shifts: Upon coordination to platinum, the signals for the olefinic protons and carbons in the NMR spectra shift significantly upfield (to lower ppm values). This shielding is a direct consequence of the metal-to-ligand charge transfer (back-donation) and the rehybridization of the olefinic carbons from sp² toward sp³ character.[3]

-

¹⁹⁵Pt NMR Chemical Shift: The ¹⁹⁵Pt nucleus has an exceptionally wide chemical shift range (>13,000 ppm), making its resonance frequency highly sensitive to the electronic environment at the metal center.[14] For [Pt(NBD)Cl₂], the chemical shift is observed at approximately -3850 ppm (relative to Na₂PtCl₆).[15] This value is characteristic for a Pt(II) center in this specific coordination sphere and serves as a crucial benchmark for comparative studies.

-

¹J(Pt,C) Coupling Constants: The most compelling NMR evidence comes from the one-bond scalar coupling constant between platinum and the olefinic carbons, ¹J(Pt,C). The magnitude of this coupling is directly proportional to the amount of s-orbital character in the Pt-C bond.[16] A large ¹J(Pt,C) value is therefore a direct measure of the strength of the ligand-to-metal σ-donation. In [Pt(NBD)Cl₂], the ¹J(Pt,C) is approximately 68 Hz, a significant value that confirms a robust Pt-C σ-bond.

| Parameter | Typical Value | Significance |

| δ(¹⁹⁵Pt) | ~ -3850 ppm | Fingerprint of the Pt(II) electronic environment.[15] |

| δ(¹³C, olefinic) | ~ 85 ppm | Upfield shift indicates increased electron density and rehybridization. |

| ¹J(Pt,C) | ~ 68 Hz | Large value indicates strong Pt-C σ-bond, confirming robust σ-donation. |

Table 2: Key NMR spectroscopic data for [Pt(NBD)Cl₂].

Methodologies and Protocols

To ensure scientific integrity and reproducibility, the following validated protocols for the synthesis and characterization of [Pt(NBD)Cl₂] are provided.

Synthesis of Dichloro(norbornadiene)platinum(II)

This protocol is an adaptation of established methods.[1]

Materials:

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

Norbornadiene (NBD)

-

Deionized Water

-

Ethanol

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

Dissolve K₂PtCl₄ (1.0 g, 2.4 mmol) in 20 mL of deionized water in a 100 mL round-bottom flask.

-

In a separate beaker, prepare a solution of norbornadiene (0.5 mL, 4.8 mmol) in 10 mL of ethanol.

-

Add the norbornadiene solution dropwise to the stirring aqueous solution of K₂PtCl₄ at room temperature.

-

A yellow precipitate will begin to form immediately.

-

Stir the reaction mixture vigorously for 2 hours at room temperature to ensure complete reaction.

-

Collect the yellow solid product by vacuum filtration using a Büchner funnel.

-

Wash the product sequentially with copious amounts of water (3 x 20 mL), ethanol (2 x 10 mL), and finally a small amount of diethyl ether (1 x 10 mL).

-

Dry the product under vacuum to yield [Pt(NBD)Cl₂] as a stable, yellow crystalline solid.

-

Validation: The product can be validated by ¹H NMR spectroscopy in CDCl₃, which should show characteristic peaks for the coordinated norbornadiene ligand.

Experimental Workflow for Bonding Analysis

Caption: Experimental workflow for the comprehensive analysis of bonding.

Applications and Broader Implications

A thorough understanding of the bonding in [Pt(NBD)Cl₂] has significant practical implications. The relative lability of the norbornadiene ligand, a direct consequence of its bonding characteristics, makes this complex an excellent starting material for the synthesis of a wide range of other platinum(II) compounds via ligand substitution reactions.[1] In catalysis, the principles of olefin activation demonstrated by this complex are foundational. The modulation of the σ-donation and π-back-donation by altering ancillary ligands is a key strategy in tuning the reactivity of platinum catalysts for specific organic transformations.[17]

Conclusion

The bonding in dichloro(norbornadiene)platinum(II) is a textbook example of the Dewar-Chatt-Duncanson model, but its importance extends far beyond the classroom. It is a system where theoretical concepts are unequivocally validated by a confluence of experimental data. X-ray crystallography confirms the geometric distortions predicted by the model, such as C=C bond elongation. Vibrational spectroscopy provides energetic evidence through the red-shifting of the C=C stretching frequency. Finally, multinuclear NMR, particularly through the large ¹J(Pt,C) coupling constant and characteristic ¹⁹⁵Pt chemical shift, offers a detailed electronic picture of the robust σ-donation and significant π-back-donation. This integrated understanding is not only crucial for organometallic chemists but also provides a solid foundation for professionals in drug development and materials science who seek to harness the unique properties of platinum complexes.

References

-

Kacer, P., et al. (2007). The platinum-olefin binding energy in series of (PH3)2Pt(olefin) complexes--a theoretical study. Journal of Molecular Modeling, 13(9), 1009-16. [Link]

-

Ehlers, A. W., et al. (1999). Nature of the metal-alkene bond in platinum complexes of strained olefins. Organometallics, 18(4), 457-465. [Link]

-

Butikofer, J. L., et al. (2004). Dichloro(norbornadiene)platinum(II): a comparison with dichloro(cyclooctadiene)platinum(II). Acta Crystallographica Section C, 60(Pt 7), m353-4. [Link]

-

Wikipedia. Dewar–Chatt–Duncanson model. [Link]

-

ResearchGate. Dichloro(norbornadiene)platinum(II): a comparison with dichloro(cyclooctadiene)platinum(II) | Request PDF. [Link]

-

Appleton, T. G., et al. (1991). 195Pt and 1H NMR studies of platinum(II) complexes with ethylenediamine derivatives. Magnetic Resonance in Chemistry, 29(3), 257-264. [Link]

-

Ziegler, T., & Rauk, A. (1979). A theoretical study of the ethylene-metal bond in complexes between copper(1+), silver(1+), gold(1+), platinum(0) or platinum(2+) and ethylene, based on the Hartree-Fock-Slater transition-state method. Inorganic Chemistry, 18(6), 1558-1565. [Link]

-

chemeurope.com. Dewar-Chatt-Duncanson model. [Link]

-

ResearchGate. (PDF) The platinum-olefin binding energy in series of (PH3)2Pt(olefin) complexes - a theoretical study. [Link]

-

ResearchGate. Platinum(II) complexes bearing the simplest olefin ligand: A new class potential for the development of anticancer drugs | Request PDF. [Link]

-

Science Trove. Dewar–Chatt–Duncanson bonding model. [Link]

-

Royal Society of Chemistry. Cyclometalated Platinum(II) Complex-Based Soft Salt with Multistimuli-Responsive Properties. [Link]

-

ResearchGate. (a) 31 P{ 1 H}NMR spectra of Pt-Cl, Pt-Br, Pt-CN and Pt-I. (b) 13 C{ 1.... [Link]

-

Wikipedia. Platinum-195 nuclear magnetic resonance. [Link]

-

University of Sheffield. π bonded ligands. [Link]

-

National Center for Biotechnology Information. X-Ray Crystallography of Chemical Compounds. [Link]

-

YouTube. Organic Chemistry 2: Chapter 14 - Infrared Spectroscopy and Mass Spectrometry (Part 1/2). [Link]

-

University of Windsor. Electrophilic Activation of Alkenes by Platinum(II): So Much More Than a Slow Version of Palladium(II). [Link]

Sources

- 1. Buy Dichloro(norbornadiene)platinum(II) | 12152-26-0 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Dewar–Chatt–Duncanson model - Wikipedia [en.wikipedia.org]

- 4. Dewar-Chatt-Duncanson_model [chemeurope.com]

- 5. Dichloro(norbornadiene)platinum(II): a comparison with dichloro(cyclooctadiene)platinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 9. The platinum-olefin binding energy in series of (PH3)2Pt(olefin) complexes--a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 15. scilit.com [scilit.com]

- 16. researchgate.net [researchgate.net]

- 17. uwindsor.ca [uwindsor.ca]

physical and chemical properties of dichloro(norbornadiene)platinum(II)

An In-Depth Technical Guide to Dichloro(norbornadiene)platinum(II): Properties, Reactivity, and Experimental Protocols

Introduction

Dichloro(norbornadiene)platinum(II), with the chemical formula C₇H₈Cl₂Pt, is a pivotal organometallic coordination complex.[1] As a d⁸ transition metal complex, it adopts a characteristic pseudo-square planar geometry.[1][2] This air-stable, solid compound serves as a cornerstone precursor for the synthesis of a diverse array of other platinum complexes, finding significant utility in the realms of catalysis, materials science, and medicinal chemistry.[1] Its importance stems from the labile nature of the norbornadiene (nbd) ligand, which can be readily displaced by other ligands, and the reactivity of the platinum(II) center, which can participate in fundamental organometallic transformations such as oxidative addition.[3] This guide provides a comprehensive overview of its synthesis, physical and chemical properties, and detailed experimental protocols for its handling and characterization, aimed at researchers and professionals in chemical and pharmaceutical development.

Synthesis and Handling

The synthesis of dichloro(norbornadiene)platinum(II) is typically achieved through the direct reaction of a suitable platinum(II) precursor with norbornadiene. A common and reliable method involves the use of potassium tetrachloroplatinate(II) (K₂PtCl₄) as the platinum source.

Experimental Protocol: Synthesis of Dichloro(norbornadiene)platinum(II)

Causality: This procedure is based on the displacement of two chloride ligands from the [PtCl₄]²⁻ anion by the bidentate norbornadiene ligand. The use of a mixed solvent system (e.g., alcohol/water) facilitates the dissolution of both the inorganic salt and the organic olefin, enabling them to react.

Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium tetrachloroplatinate(II) (K₂PtCl₄) in a minimal amount of deionized water.

-

Solvent Addition: Add a larger volume of a suitable alcohol, such as n-propanol or ethanol, to the aqueous solution.[4]

-

Ligand Introduction: While stirring vigorously, add norbornadiene dropwise to the platinum salt solution. The molar ratio of norbornadiene to the platinum precursor should typically be in slight excess to ensure complete reaction.[4]

-

Reaction: Heat the reaction mixture gently (e.g., to 50°C) and stir for several hours (typically 4-6 hours).[4] A precipitate will form as the product is generally less soluble in the reaction medium than the starting materials.

-

Isolation: Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid sequentially with water, ethanol, and finally a non-polar solvent like diethyl ether or hexanes to remove unreacted starting materials and byproducts.

-

Drying: Dry the purified product under vacuum to yield dichloro(norbornadiene)platinum(II) as a solid.

Safety and Storage:

-

Handle platinum compounds with care, as they can be sensitizers and cause allergic reactions. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Store the final product in a cool, dry place, typically at 2-8°C.[5]

Physical and Spectroscopic Properties

The physical properties of dichloro(norbornadiene)platinum(II) are well-documented, making its identification and characterization straightforward.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₈Cl₂Pt | [1] |

| Molecular Weight | 358.12 g/mol | [6][] |

| Appearance | Solid | |

| Melting Point | 186-218 °C (with decomposition) | [5] |

| CAS Number | 12152-26-0 | [6] |

| Storage Temperature | 2-8°C | [5] |

Structural Analysis: X-Ray Crystallography

Single-crystal X-ray diffraction analysis provides the definitive structure of dichloro(norbornadiene)platinum(II).[2][3]

-

Coordination Geometry: The platinum atom exhibits a pseudo-square planar coordination environment.[1][2] This geometry is characteristic of d⁸ metal complexes.

-

Crystal System: The compound crystallizes in the monoclinic space group C2/c.[1]

-

Bonding: The platinum center is coordinated to two chloride ions and the two C=C double bonds of the norbornadiene ligand.[1] X-ray data reveals that the average Pt-C bond length is approximately 2.145 Å, which is notably shorter than the 2.170 Å observed in the analogous dichloro(cyclooctadiene)platinum(II) complex.[1] This shorter bond length suggests a stronger metal-ligand interaction in the norbornadiene complex.[1]

Caption: Molecular structure of dichloro(norbornadiene)platinum(II).

Spectroscopic Characterization: NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and purity of the complex in solution.[8][9]

Experimental Protocol: ¹H NMR Characterization

Causality: The symmetry of the norbornadiene ligand and its coordination to the platinum center result in a characteristic set of proton signals. The chemical shifts and coupling constants provide a unique fingerprint for the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the complex in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Record the ¹H NMR spectrum on a spectrometer (e.g., 300 or 500 MHz).[8]

-

Data Analysis:

-

Olefinic Protons: Expect to see signals corresponding to the vinyl protons of the coordinated norbornadiene. These are typically shifted downfield compared to free norbornadiene due to coordination with the electron-deficient platinum center.

-

Bridgehead and Methylene Protons: Identify the signals for the aliphatic protons of the norbornadiene backbone.

-

¹⁹⁵Pt Satellites: Look for satellite peaks flanking the main proton signals. These arise from coupling between the protons and the naturally abundant ¹⁹⁵Pt isotope (I = 1/2, 33.8% abundance), providing definitive evidence of the ligand's coordination to platinum.[10]

-

Chemical Properties and Reactivity

The chemistry of dichloro(norbornadiene)platinum(II) is dominated by two primary types of reactions: ligand exchange and oxidative addition.

Ligand Exchange Reactions

This complex is an excellent starting material because both the chloride and norbornadiene ligands can be readily substituted.[1] This versatility allows for the synthesis of a wide range of platinum(II) derivatives with tailored electronic and steric properties.

-

Chloride Ligand Substitution: The chloride ligands can be replaced by other anionic or neutral ligands. For instance, reaction with organometallic reagents can form new Pt-C bonds.[1]

-

Norbornadiene Ligand Substitution: The norbornadiene ligand can be displaced by stronger-binding ligands, such as phosphines, amines, or other chelating olefins.[3] The relative lability of the norbornadiene ligand compared to other dienes like 1,5-cyclooctadiene (COD) makes these displacement reactions particularly facile.[3]

Caption: General workflow for ligand exchange reactions.

Oxidative Addition Reactions

The platinum(II) center (d⁸) can undergo oxidative addition with various substrates (A-B), resulting in a platinum(IV) (d⁶) complex. This reaction is a fundamental step in many platinum-catalyzed processes.[11][12]

Mechanism: The reaction involves the cleavage of the A-B bond and the formation of two new Pt-A and Pt-B bonds. The coordination number of the platinum increases from 4 to 6, and its oxidation state increases from +2 to +4.[11] Common substrates for oxidative addition include alkyl halides (e.g., CH₃I), dihydrogen (H₂), and molecules with C-H or Si-H bonds.[11][13]

Caption: Schematic of an oxidative addition process.

Applications

The rich reactivity of dichloro(norbornadiene)platinum(II) makes it a valuable compound in several fields:

-

Homogeneous Catalysis: It serves as a precursor to catalytically active species for reactions such as hydrogenation, hydrosilylation, and cycloaddition.[1] The generated catalysts can activate unsaturated bonds, facilitating a variety of organic transformations.[1][14]

-

Medicinal Chemistry: Platinum complexes are a cornerstone of cancer chemotherapy. While this specific compound does not have significant biological activity itself, it is used as a starting material to synthesize novel platinum-based drug candidates with potential anticancer properties.[1]

-

Materials Science: The ability to generate new platinum complexes from this precursor allows for the development of novel materials with specific electronic or optical properties.

References

-

PubChem. (n.d.). Dichloro(norbornadiene)platinum(II). Retrieved from [Link]

-

Butikofer, J. L., Kalberer, E. W., Schuster, W. C., & Roddick, D. M. (2004). Dichloro(norbornadiene)platinum(II): a comparison with dichloro(cyclooctadiene)platinum(II). Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 7), m353–m354. Retrieved from [Link]

-

ResearchGate. (n.d.). Dichloro(norbornadiene)platinum(II): a comparison with dichloro(cyclooctadiene)platinum(II). Retrieved from [Link]

-

Macgregor, S. A., Roe, D. C., Marshall, W. J., Bloch, K. M., & Grushin, V. V. (2005). Synthesis and reactivity of dichloroboryl complexes of platinum(II). Dalton Transactions, (21), 3503–3511. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Cyclometalated Platinum(II) Complex-Based Soft Salt with Multistimuli-Responsive Properties. Retrieved from [Link]

-

Gajan, D., Lesage, A., & Emsley, L. (2024). Natural abundance 195Pt-13C correlation NMR spectroscopy on surfaces enabled by fast MAS dynamic nuclear polarization. Chemical Science, 15(1), 10-15. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of dichloro(1,5-cyclooctadiene) platinum (II).

-